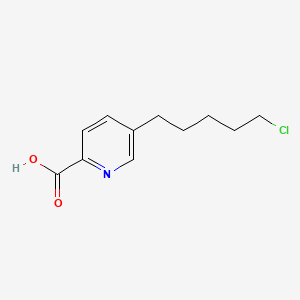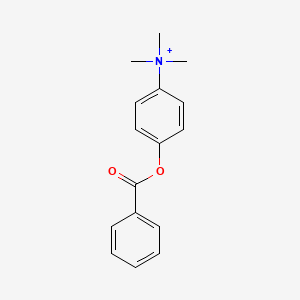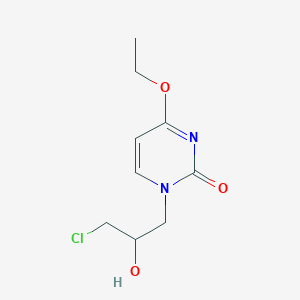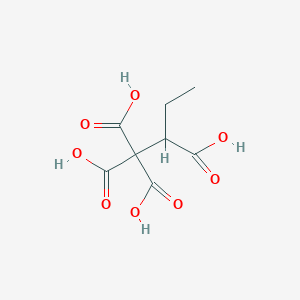
Butane-1,1,1,2-tetracarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane-1,1,1,2-tetracarboxylic acid is an organic compound with the formula HO2CCH2CH(CO2H)CH(CO2H)CH2CO2H. It is one of the simplest stable tetra carboxylic acids and exists as two diastereomers, meso and the (R, R)/(S, S) pair. All forms are white solids . This compound is notable for its multiple carboxyl groups, which make it highly reactive and useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butane-1,1,1,2-tetracarboxylic acid is typically produced by the oxidation of tetrahydrophthalic anhydride . The process involves the use of strong oxidizing agents such as hydrogen peroxide, nitric acid, or potassium permanganate. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure complete oxidation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems helps in achieving high yields and purity. The process is designed to minimize the use of hazardous reagents and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Butane-1,1,1,2-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or aldehydes.
Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and anhydrides .
Wissenschaftliche Forschungsanwendungen
Butane-1,1,1,2-tetracarboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of butane-1,1,1,2-tetracarboxylic acid involves its ability to form strong covalent bonds with other molecules. The multiple carboxyl groups can react with hydroxyl, amino, and other functional groups to form stable ester, amide, and anhydride linkages. This reactivity makes it an effective cross-linking agent and a versatile building block for various chemical syntheses .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Butanetetracarboxylic acid: Similar in structure but differs in the position of carboxyl groups.
1,2,4-Butanetricarboxylic acid: Contains three carboxyl groups instead of four.
1,2,4,5-Benzenetetracarboxylic acid: An aromatic compound with four carboxyl groups attached to a benzene ring.
Uniqueness: Butane-1,1,1,2-tetracarboxylic acid is unique due to its specific arrangement of carboxyl groups, which provides distinct reactivity and versatility in chemical reactions. Its ability to form multiple stable linkages makes it particularly valuable in industrial and research applications .
Eigenschaften
CAS-Nummer |
51156-90-2 |
|---|---|
Molekularformel |
C8H10O8 |
Molekulargewicht |
234.16 g/mol |
IUPAC-Name |
butane-1,1,1,2-tetracarboxylic acid |
InChI |
InChI=1S/C8H10O8/c1-2-3(4(9)10)8(5(11)12,6(13)14)7(15)16/h3H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)(H,15,16) |
InChI-Schlüssel |
NAJAZZSIKSSBGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)C(C(=O)O)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one](/img/structure/B14665807.png)
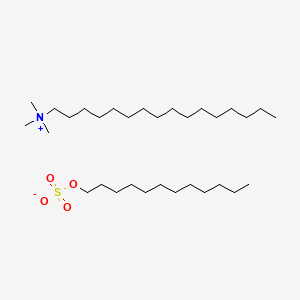
![1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide](/img/structure/B14665816.png)
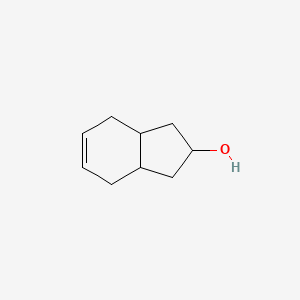
![1-[3,4-Dichlorophenyl]-3-[4-[[2-[diisopropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine](/img/structure/B14665827.png)
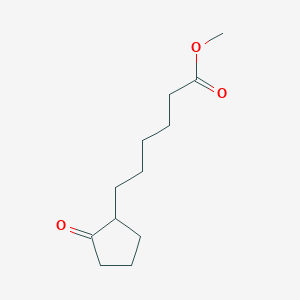

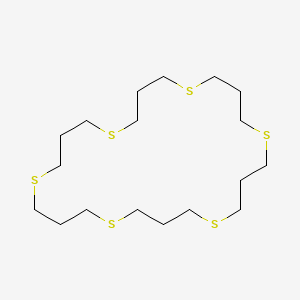
![3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid](/img/structure/B14665857.png)

